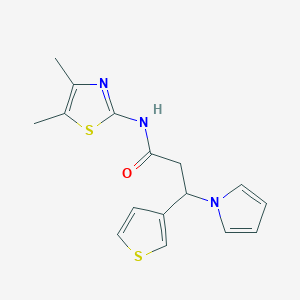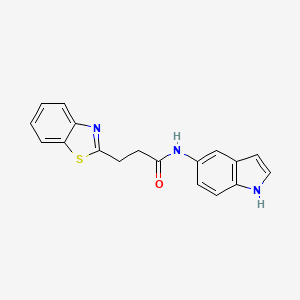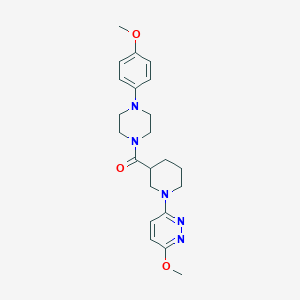
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a complex organic compound that belongs to the quinazolinone and thiazole families This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a fluoro and methyl group, and an acetamide linkage to a thiazole ring substituted with a thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as acetic anhydride.
Introduction of Fluoro and Methyl Groups: Fluorination and methylation can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) and methyl iodide, respectively.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling of Quinazolinone and Thiazole: The final step involves coupling the quinazolinone core with the thiazole ring through an acetamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis steps to accommodate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluoro and methyl groups on the quinazolinone core can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides or sulfones from the thiazole ring.
Reduction Products: Hydroxyquinazolinone derivatives.
Substitution Products: Various substituted quinazolinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving quinazolinone and thiazole derivatives. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
Medically, 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide could be explored for its potential as a therapeutic agent. Compounds with similar structures have shown activity against various diseases, including cancer and bacterial infections.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to the presence of the thiazole and thiophene rings.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors. The quinazolinone core could inhibit enzyme activity by mimicking natural substrates, while the thiazole ring could enhance binding affinity through additional interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the fluoro and methyl groups, potentially resulting in different biological activity.
N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide: Lacks the quinazolinone core, which may affect its overall reactivity and applications.
6-fluoro-2-methyl-4-oxoquinazoline: A simpler structure that may not offer the same versatility in reactions and applications.
Uniqueness
The uniqueness of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide lies in its combined structural features, which provide a balance of reactivity and stability. The presence of both quinazolinone and thiazole rings, along with the fluoro and methyl substitutions, makes it a compound of interest for various scientific investigations.
Propiedades
Fórmula molecular |
C18H13FN4O2S2 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H13FN4O2S2/c1-10-20-13-5-4-11(19)7-12(13)17(25)23(10)8-16(24)22-18-21-14(9-27-18)15-3-2-6-26-15/h2-7,9H,8H2,1H3,(H,21,22,24) |
Clave InChI |
FNWNMJGNFXVVGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=NC(=CS3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(1H-indol-3-yl)butanamide](/img/structure/B10978248.png)
![2-({5-[(benzylsulfanyl)methyl]-4-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10978252.png)

![(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B10978260.png)
![N-{4-[2-(dimethylamino)ethoxy]phenyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10978266.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(1-methyl-1H-indol-5-yl)acetamide](/img/structure/B10978271.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B10978290.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10978291.png)

![1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B10978306.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide](/img/structure/B10978310.png)
![4-benzyl-N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10978313.png)
![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3,3-diphenylpropyl)propanamide](/img/structure/B10978321.png)